N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
Description
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a structurally complex molecule featuring a spirocyclic core that bridges cyclopentane and isoquinoline moieties. The compound integrates a 1,3,4-thiadiazole ring substituted with an isobutyl group at the 5-position and a methoxyethyl chain at the 2'-position of the spiro-isoquinoline system. This unique architecture confers distinct electronic and steric properties, making it a candidate for diverse pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer research .
Properties
Molecular Formula |
C23H30N4O3S |
|---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C23H30N4O3S/c1-15(2)14-18-25-26-22(31-18)24-20(28)19-16-8-4-5-9-17(16)21(29)27(12-13-30-3)23(19)10-6-7-11-23/h4-5,8-9,15,19H,6-7,10-14H2,1-3H3,(H,24,26,28) |
InChI Key |
XIDSAVUSFMINMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCC4)CCOC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features :
- Thiadiazole Ring: The 1,3,4-thiadiazole moiety is known for its electron-deficient nature, facilitating interactions with biological targets.
- Substituents : The isobutyl group enhances lipophilicity, while the methoxyethyl chain may improve solubility and pharmacokinetics .
Comparison with Similar Compounds
Structural Analogues with Thiadiazole/Oxadiazole Cores
Table 1: Comparison of Structural and Functional Features
Key Observations :
- Thiadiazole vs. Oxadiazole : Oxadiazole derivatives (e.g., ) often exhibit stronger π-π interactions due to their planar structure, enhancing anticancer activity. Thiadiazoles (e.g., Target Compound) may offer better hydrogen-bonding capacity .
- Substituent Effects : The isobutyl group in the target compound provides moderate lipophilicity compared to the cyclohexyl group in , which may reduce membrane permeability but improve target specificity .
Spirocyclic Analogues
Table 2: Spirocyclic Compound Comparisons
Key Observations :
- Spiro vs.
- Thiadiazole vs. Thiazole : The thiadiazole ring in the target compound may confer higher metabolic stability than the thiazole in , which is more prone to oxidation .
Pharmacological Profile Comparisons
Table 3: Activity Data from Analogues
Key Observations :
- Lack of reported IC50 values for the target compound underscores the need for further enzymatic assays and molecular docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
